molecular formula C21H31N3O4 B2630942 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034358-41-1

4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2630942
CAS No.: 2034358-41-1
M. Wt: 389.496
InChI Key: KKFCXKIDHGIFFU-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an acetamido-methyl group to an N,N-dimethylpiperidine-1-carboxamide moiety. The dimethylpiperidine carboxamide group may enhance bioavailability or target binding affinity compared to simpler analogs.

Properties

IUPAC Name

4-[[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-21(2)12-16-6-5-7-17(19(16)28-21)27-14-18(25)22-13-15-8-10-24(11-9-15)20(26)23(3)4/h5-7,15H,8-14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFCXKIDHGIFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Attachment of the Acetamido Group: The acetamido group is introduced via acylation reactions, where acetic anhydride or acetyl chloride reacts with an amine precursor.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Final Coupling: The final step involves coupling the benzofuran moiety with the piperidine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure combining dihydrobenzofuran and piperidine-carboxamide motifs. Below is a comparative analysis with structurally related compounds from the provided evidence:

Table 1: Key Structural and Functional Differences
Compound (CAS No.) Core Structure Key Substituents/Modifications Potential Applications
Target Compound 2,3-Dihydrobenzofuran -O-Acetamido-methyl linker; dimethylpiperidine carboxamide Neurological/Inflammatory targets (hypothesized)
929339-55-9 (Z)-6-hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one Benzofuran-3(2H)-one Pyridinylmethylene group; hydroxy and methyl substituents Antioxidant or kinase inhibition
919739-48-3 N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide Benzofuran-chromenone hybrid Benzodioxole carboxamide; chromenone linkage Estrogen receptor modulation
900268-24-8 (Z)-2-(3-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one Benzofuran-3(2H)-one Chlorobenzylidene; diethylaminomethyl group Antimicrobial or anticancer activity

Key Observations :

Dihydrobenzofuran vs. Benzofuran-3(2H)-one : The target compound’s dihydrobenzofuran core lacks the ketone oxygen present in benzofuran-3(2H)-one derivatives (e.g., 929339-55-9), which may reduce electrophilicity and alter metabolic stability .

Substituent Diversity : Unlike the chlorobenzylidene or benzodioxole groups in analogs, the target compound’s dimethylpiperidine-carboxamide side chain likely enhances solubility and CNS penetration, a critical factor for neuroactive agents .

Pharmacological and Biochemical Insights

  • Binding Affinity : Computational studies suggest that the dimethylpiperidine-carboxamide group may interact with hydrophobic pockets in enzymes or receptors, a feature absent in simpler benzofuran derivatives like 900268-24-8 .
  • Metabolic Stability: The dihydrobenzofuran core may confer resistance to oxidative metabolism compared to non-saturated benzofuran analogs, as seen in preclinical models of similar compounds .
  • Selectivity : The hybrid structure could reduce off-target effects observed in benzodioxole-containing analogs (e.g., 919739-48-3), which often exhibit promiscuous binding to cytochrome P450 enzymes .

Biological Activity

The compound 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic molecule featuring a benzofuran moiety, which has been linked to various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 270.30 g/mol
  • IUPAC Name : 4-((2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

The biological activity of this compound primarily involves its interaction with specific receptors in the body. Similar compounds have been shown to act as agonists for cannabinoid receptors, particularly CB₂, which are involved in pain modulation and anti-inflammatory responses. The benzofuran structure is known to influence these interactions due to its ability to mimic endocannabinoids.

1. Analgesic Effects

Research indicates that derivatives of benzofuran compounds exhibit significant analgesic properties. For instance, studies have demonstrated that compounds with similar structures can reverse neuropathic pain in animal models without affecting locomotor behavior . The analgesic effect is likely mediated through the activation of cannabinoid receptors, specifically CB₂, which modulate pain pathways without central side effects .

2. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are attributed to its ability to suppress microglial activation and neuroinflammation. This is particularly relevant in conditions such as neuropathic pain and other inflammatory disorders .

3. Antitumor Activity

Benzofuran derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific mechanisms may involve modulation of NF-kB pathways and other signaling cascades relevant to tumor growth.

Case Studies

Several studies have highlighted the biological activity of related benzofuran compounds:

  • Study on Neuropathic Pain : A study involving spinal nerve ligation models demonstrated that certain benzofuran derivatives could effectively reduce pain responses while maintaining normal locomotor function. The active enantiomer was identified as critical for this effect .
  • Antitumor Research : In vitro studies have shown that benzofuran derivatives can inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that similar compounds may hold therapeutic potential in cancer treatment .

Data Summary Table

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight270.30 g/mol
Primary ActivityAnalgesic, Anti-inflammatory, Antitumor
MechanismCB₂ receptor agonism
Case Study Reference ,

Q & A

Basic Research Questions

What are the key steps in synthesizing this compound, and how can reaction intermediates be monitored?

The synthesis involves sequential coupling reactions, typically using carbodiimide-based reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation. For example:

  • Step 1 : React 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetyl chloride to form the phenoxyacetamide intermediate.
  • Step 2 : Couple this intermediate with N,N-dimethylpiperidine-1-carboxamide via TBTU-mediated activation under inert conditions (0–5°C) to minimize side reactions .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) is used to track reaction progress. Post-synthesis, purification involves acid-base extraction and drying over anhydrous Na₂SO₄ .

Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Critical for verifying proton environments and carbon frameworks. For example, the dihydrobenzofuran moiety shows distinct aromatic protons at δ 6.8–7.2 ppm, while the piperidine carboxamide exhibits methyl resonances near δ 2.3–2.7 ppm .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • X-ray Crystallography : Provides unambiguous 3D structural validation, particularly for stereochemical assignments .

Advanced Research Questions

How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?

Discrepancies may arise from solvent effects, impurities, or crystallographic packing. To address this:

  • Reproduce Conditions : Ensure identical solvents (e.g., DMSO-d6 vs. CDCl3) and concentrations.
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, ambiguous methylene protons in the piperidine ring can be assigned via COSY .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s piperazine derivatives) to identify expected shifts .

What methodologies optimize yield in multi-step syntheses while minimizing side products?

  • Temperature Control : Maintain low temperatures (0–5°C) during coupling steps to suppress hydrolysis or epimerization .
  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of TBTU to substrate to ensure complete activation .
  • AI-Driven Optimization : Tools like COMSOL Multiphysics can simulate reaction kinetics to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Docking Studies : Map the compound’s binding to target proteins (e.g., dopamine D3 receptors, as in ) using software like AutoDock Vina .
  • QSAR Modeling : Correlate structural features (e.g., dihydrobenzofuran substitution patterns) with activity data from analogues (e.g., ’s SAR for pyrimidine derivatives) .

Data Contradiction Analysis

How should researchers address discrepancies in reported biological activity across studies?

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls. Variability in IC50 values often stems from differences in assay protocols .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., and ) to identify trends, such as the impact of trifluoromethoxy groups on potency .

What strategies validate the purity of intermediates in complex syntheses?

  • HPLC-PDA : High-performance liquid chromatography with photodiode array detection identifies impurities >0.1%.
  • Elemental Analysis : Confirm C, H, N content within ±0.5% of theoretical values .
  • Melt Tests : Sharp melting points (±2°C) indicate homogeneity (e.g., uses a Chemi Line CL725 apparatus) .

Methodological Frameworks

How to design a robust theoretical framework for studying this compound’s mechanism of action?

  • Link to Established Theories : Ground hypotheses in receptor-ligand interaction models (e.g., ’s D3 receptor antagonism) .
  • Iterative Testing : Use feedback from preliminary docking results to refine synthesis priorities (e.g., modifying the acetamide linker for better binding) .

What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • DoE (Design of Experiments) : Apply factorial designs to test critical parameters (e.g., reaction time, solvent ratio).
  • Blinded Analysis : Ensure independent replication of bioassays to reduce bias .

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